1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 888-19-7
VCID: VC4130727
InChI: InChI=1S/C14H16N2O/c17-14-6-3-8-16(14)9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,15H,3,6-9H2
SMILES: C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one

CAS No.: 888-19-7

Cat. No.: VC4130727

Molecular Formula: C14H16N2O

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one - 888-19-7

Specification

CAS No. 888-19-7
Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
IUPAC Name 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Standard InChI InChI=1S/C14H16N2O/c17-14-6-3-8-16(14)9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,15H,3,6-9H2
Standard InChI Key HUULIVDXAQTZEE-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32
Canonical SMILES C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecule consists of a five-membered pyrrolidin-2-one ring (a γ-lactam) substituted at the 1-position with a 2-(1H-indol-3-yl)ethyl group. The indole system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, contributes aromaticity and hydrogen-bonding capabilities through its NH group. The ethyl spacer between the indole and pyrrolidone allows conformational flexibility, which may influence receptor binding interactions .

Key structural parameters include:

PropertyValue/DescriptorSource
Molecular formulaC₁₄H₁₆N₂O
Molecular weight228.29 g/mol
SMILES notationC1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32
InChIKeyHUULIVDXAQTZEE-UHFFFAOYSA-N
Boiling point478°C at 760 mmHg
Density1.22 g/cm³

Spectroscopic Identification

Nuclear magnetic resonance (NMR) data for related pyrrolidin-2-ones reveal characteristic signals:

  • ¹H NMR: The lactam carbonyl (C=O) deshields adjacent protons, producing distinctive splitting patterns. For example, in the analog 1-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione, the pyrrolidine dione protons resonate at δ 2.65–3.25 ppm, while indole protons appear between δ 6.76–7.28 ppm .

  • ¹³C NMR: The carbonyl carbon of the pyrrolidin-2-one ring typically resonates near δ 175 ppm, with indole carbons in the δ 110–140 ppm range .

Synthetic Methodologies

Cyclopropane Ring-Opening Strategy

A scalable route involves nickel-catalyzed reactions of donor–acceptor (DA) cyclopropanes with primary amines. For instance, dimethyl 2-arylcyclopropane-1,1-dicarboxylates react with anilines or benzylamines in dichloroethane (DCE) with Ni(ClO₄)₂·6H₂O as a Lewis acid . The process proceeds via:

  • Cyclopropane activation: Coordination of the Lewis acid to the cyclopropane's electron-deficient carbon.

  • Nucleophilic attack: Amine opening of the strained ring to form a zwitterionic intermediate.

  • Lactamization: Intramolecular cyclization to form the pyrrolidin-2-one core.

This method achieves yields up to 79% for electron-rich substrates, though sterically hindered or electron-poor amines require optimized conditions .

Post-Functionalization Modifications

Physicochemical and Pharmacokinetic Properties

Experimental and predicted data highlight features relevant to drug development:

PropertyValue/MetricMethod/Source
LogP (lipophilicity)1.22 (predicted)PubChemLite
Aqueous solubility0.12 mg/mL (estimated)Computed via AlogPS
Hydrogen bond donors1 (indole NH)Structural analysis
Hydrogen bond acceptors2 (lactam C=O, indole N)Structural analysis
Topological polar surface area41.5 ŲPubChem

The compound’s moderate lipophilicity (LogP ≈ 1.22) and polar surface area (~41.5 Ų) suggest potential blood-brain barrier permeability, a critical factor for central nervous system-targeted therapies .

Research Challenges and Future Directions

Despite synthetic advances, key gaps persist:

  • Metabolic stability: Lactam rings may undergo hydrolysis in vivo, necessitating prodrug strategies or structural rigidification.

  • Selectivity optimization: Off-target effects at homologous receptors (e.g., serotonin 5-HT₂) require structure-activity relationship (SAR) studies.

  • Delivery systems: The compound’s high melting point (478°C) and limited solubility complicate formulation, suggesting nanoencapsulation or salt formation as solutions .

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